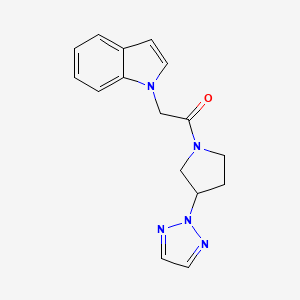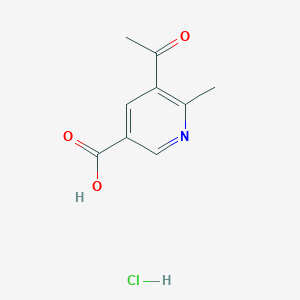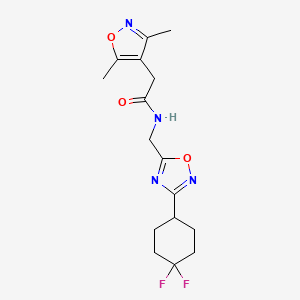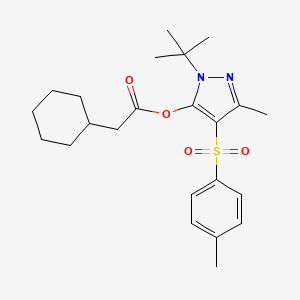![molecular formula C22H25F3N4O2 B2606217 N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1049510-00-0](/img/structure/B2606217.png)
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring, a common motif in many pharmacologically active compounds, linked to a trifluoromethyl-substituted phenyl group, which can enhance its biological activity and metabolic stability.
作用機序
Target of Action
The primary target of the compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide, also known as N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, is the dopamine D2 receptor . This compound has an affinity to the dopamine D2 receptor of 115 nM . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . This makes it a good hit for further development as a multifunctional ligand .
Mode of Action
N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide interacts with its molecular targets at the molecular level . The compound’s interaction with its targets and any resulting changes were studied using homology modeling, molecular docking, and molecular dynamics .
Biochemical Pathways
The compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide affects the dopamine and serotonin pathways due to its affinity to D1, D2, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These receptors are involved in various neurological and psychological processes, including mood, reward, addiction, and pain perception.
Result of Action
In behavioral studies, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide decreases amphetamine-induced hyperactivity measured as spontaneous locomotor activity in mice . Additionally, it improves memory consolidation after acute treatment in mice . It induces anxiogenic activity 30 minutes after acute treatment, but this effect is no longer observed 60 minutes after administration .
生化学分析
Biochemical Properties
The compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has shown affinity to dopamine D2 receptor of 115 nM . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A and 5-HT7 receptors . This makes it a good hit for further development as a multifunctional ligand .
Cellular Effects
In cellular studies, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has been observed to decrease amphetamine-induced hyperactivity when compared to the amphetamine-treated group . This was measured as spontaneous locomotor activity in mice .
Molecular Mechanism
The molecular mechanism of N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves interactions with its molecular targets at the molecular level . Homology modeling, molecular docking, and molecular dynamics have been used to study these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has been observed to induce anxiogenic activity 30 minutes after acute treatment . This effect has no longer been observed 60 minutes after administration of the compound in mice .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.
Alkylation: The piperazine intermediate is then alkylated with 1-bromo-3-chloropropane to form N-(3-chloropropyl)-4-phenylpiperazine.
Coupling with Trifluoromethylbenzene: The final step involves the coupling of N-(3-chloropropyl)-4-phenylpiperazine with 3-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Introduction of new functional groups such as alkyl or aryl groups.
科学的研究の応用
N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
類似化合物との比較
Similar Compounds
N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: Another compound with a similar piperazine and trifluoromethylphenyl structure, studied for its antipsychotic potential.
3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide: Known for its anti-inflammatory properties.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of a piperazine ring and a trifluoromethyl-substituted phenyl group, which enhances its pharmacological profile and metabolic stability compared to other similar compounds.
特性
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O2/c23-22(24,25)17-6-4-7-18(16-17)27-21(31)20(30)26-10-5-11-28-12-14-29(15-13-28)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKKWLGWUKQJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2606137.png)



![N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2606143.png)



![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606153.png)
![8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606155.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2606156.png)

